2-(3-Iodo-2-methylpropyl)isoindoline-1,3-dione
Overview
Description
2-(3-Iodo-2-methylpropyl)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a compound known for its diverse biological and pharmaceutical applications. Isoindoline-1,3-dione derivatives are commonly referred to as phthalimides and are significant due to their presence in various natural products and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodo-2-methylpropyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with primary amines. One common method involves the condensation of phthalic anhydride with an appropriate amine in the presence of a solvent such as toluene under reflux conditions . The reaction can be represented as follows:
Condensation Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodo-2-methylpropyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, nitriles, or thiols.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-(3-Iodo-2-methylpropyl)isoindoline-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticonvulsant and neuroprotective agent.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as epilepsy.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Iodo-2-methylpropyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of neurotransmitter receptors such as the gamma-aminobutyric acid (GABA) receptor, leading to its anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromopropyl)isoindoline-1,3-dione
- 2-(3-Chloropropyl)isoindoline-1,3-dione
- 2-(3-Fluoropropyl)isoindoline-1,3-dione
Uniqueness
2-(3-Iodo-2-methylpropyl)isoindoline-1,3-dione is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated counterparts. The iodine atom can participate in unique substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(3-iodo-2-methylpropyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12INO2/c1-8(6-13)7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5,8H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQLLDAEZGKLLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=CC=CC=C2C1=O)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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